molecular formula C16H21N3O2 B2871156 1-(4-Morpholinobut-2-yn-1-yl)-3-(m-tolyl)urea CAS No. 1396866-62-8

1-(4-Morpholinobut-2-yn-1-yl)-3-(m-tolyl)urea

Cat. No.: B2871156
CAS No.: 1396866-62-8
M. Wt: 287.363
InChI Key: NCSZAALPOFSQCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Morpholinobut-2-yn-1-yl)-3-(m-tolyl)urea is an organic compound that features a morpholine ring, a butynyl group, and a tolyl group attached to a urea moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Morpholinobut-2-yn-1-yl)-3-(m-tolyl)urea typically involves the following steps:

    Formation of the butynyl intermediate: This can be achieved by reacting a suitable alkyne with a morpholine derivative under basic conditions.

    Urea formation: The butynyl intermediate is then reacted with an isocyanate derivative of m-tolyl to form the final urea compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity, using large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

1-(4-Morpholinobut-2-yn-1-yl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the morpholine or tolyl groups.

    Reduction: Reduced forms of the alkyne or urea moieties.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Morpholinobut-2-yn-1-yl)-3-(m-tolyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Morpholinobut-2-yn-1-yl)-3-(p-tolyl)urea: Similar structure but with a para-tolyl group.

    1-(4-Morpholinobut-2-yn-1-yl)-3-(o-tolyl)urea: Similar structure but with an ortho-tolyl group.

Uniqueness

1-(4-Morpholinobut-2-yn-1-yl)-3-(m-tolyl)urea is unique due to the specific positioning of the m-tolyl group, which can influence its chemical reactivity and biological activity compared to its ortho- and para- counterparts.

Properties

IUPAC Name

1-(3-methylphenyl)-3-(4-morpholin-4-ylbut-2-ynyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-14-5-4-6-15(13-14)18-16(20)17-7-2-3-8-19-9-11-21-12-10-19/h4-6,13H,7-12H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSZAALPOFSQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCC#CCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.